molecular formula C9H9BrN2 B13016074 6-bromo-1,3-dimethyl-1H-pyrrolo[3,2-b]pyridine

6-bromo-1,3-dimethyl-1H-pyrrolo[3,2-b]pyridine

Katalognummer: B13016074
Molekulargewicht: 225.08 g/mol
InChI-Schlüssel: WYZFFKZNMKAVLF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-bromo-1,3-dimethyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound with the molecular formula C9H9BrN2 and a molecular weight of 225.08516 g/mol This compound is characterized by a pyrrolo[3,2-b]pyridine core structure, which is a fused bicyclic system containing both pyrrole and pyridine rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-1,3-dimethyl-1H-pyrrolo[3,2-b]pyridine typically involves the bromination of 1,3-dimethyl-1H-pyrrolo[3,2-b]pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or chloroform. The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures until the desired product is obtained .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of bromine-containing waste products.

Analyse Chemischer Reaktionen

Types of Reactions

6-bromo-1,3-dimethyl-1H-pyrrolo[3,2-b]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolo[3,2-b]pyridine derivatives, while coupling reactions can produce biaryl compounds or other complex structures .

Wirkmechanismus

The mechanism of action of 6-bromo-1,3-dimethyl-1H-pyrrolo[3,2-b]pyridine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromine and methyl groups. These interactions can lead to the modulation of biological pathways, resulting in various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The presence of the bromine atom in 6-bromo-1,3-dimethyl-1H-pyrrolo[3,2-b]pyridine makes it unique compared to its analogs. Bromine is a larger and more polarizable atom than chlorine or fluorine, which can influence the compound’s reactivity and interactions with biological targets. This uniqueness can be leveraged in the design of new compounds with specific desired properties .

Eigenschaften

Molekularformel

C9H9BrN2

Molekulargewicht

225.08 g/mol

IUPAC-Name

6-bromo-1,3-dimethylpyrrolo[3,2-b]pyridine

InChI

InChI=1S/C9H9BrN2/c1-6-5-12(2)8-3-7(10)4-11-9(6)8/h3-5H,1-2H3

InChI-Schlüssel

WYZFFKZNMKAVLF-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN(C2=C1N=CC(=C2)Br)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.